5-Methoxyindole-3-acetonitrile-d2
CAS No.:
Cat. No.: VC16658679
Molecular Formula: C11H10N2O
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O |
|---|---|
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile |
| Standard InChI | InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3/i4D2 |
| Standard InChI Key | ZBQCXEREMRGOCO-APZFVMQVSA-N |
| Isomeric SMILES | [2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Methoxyindole-3-acetonitrile-d2 features a bicyclic indole core comprising a benzene ring fused to a pyrrole ring, with deuterium atoms incorporated at the acetonitrile methylene group (C-3 position). The molecular formula C₁₁H₉D₂N₂O corresponds to a monoisotopic mass of 188.22 g/mol. Key structural descriptors include:
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IUPAC Name: 2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile
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SMILES: [2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC
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InChIKey: ZBQCXEREMRGOCO-APZFVMQVSA-N
The deuterium substitution at the C-3 methylene group reduces metabolic lability compared to the non-deuterated analog, enhancing its utility in tracer studies .
Spectroscopic and Computational Data
Collision cross-section (CCS) measurements via ion mobility spectrometry reveal distinct adduct-specific profiles:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 187.087 | 140.8 |
| [M+Na]+ | 209.069 | 153.8 |
| [M+NH4]+ | 204.113 | 146.0 |
| [M-H]- | 185.072 | 135.1 |
These values enable precise identification in complex matrices using high-resolution mass spectrometry .
Synthesis and Deuterium Incorporation Strategies
Acid-Catalyzed Hydrogen-Deuterium Exchange
Large-scale synthesis (≥1 g) employs 20 wt% D₂SO₄ in CD₃OD/D₂O at 60–90°C, achieving 97% deuterium incorporation at the C-3 position within 5–14 hours . Critical parameters include:
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Solvent System: 70% CD₃OD/D₂O optimizes proton exchange while minimizing side reactions
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Catalyst Loading: 4 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enhances reaction rate
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Yield: 94–99% after purification via ethyl acetate extraction
Comparative Analysis of Synthetic Routes
Alternative methods using CD₃CO₂D at 150°C achieve comparable deuteration but require specialized equipment for high-temperature reactions . The DBU-mediated route remains preferred for its scalability and operational simplicity.
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in THF, DMSO, and CH₃OH; limited aqueous solubility (0.8 mg/mL at 25°C)
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Stability: Stable under inert atmospheres (N₂/Ar) for >12 months at -20°C; hydrolyzes in aqueous media (t₁/₂ = 48 h at pH 7.4)
Thermal Behavior
Differential scanning calorimetry shows a melting point of 142–144°C with no polymorphism observed.
Reactivity and Mechanistic Insights
Electrophilic Substitution
The indole nucleus undergoes regioselective reactions:
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C-2 Position: Bromination with NBS in CCl₄ yields 2-bromo derivatives (85% yield)
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C-5 Methoxy Group: Demethylation with BBr₃ produces 5-hydroxyindole analogs for further functionalization
Nucleophilic Acetonitrile Group
The cyano moiety participates in:
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Strecker Synthesis: Reaction with NH₃/aldehyde forms α-aminonitriles (precursors to unnatural amino acids)
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Hydrolysis: Controlled hydrolysis with K₂CO₃ in EtOH/H₂O generates 5-methoxyindole-3-acetic acid
Pharmacological Applications
Serotonergic Pathway Modulation
As a melatonin synthesis intermediate, 5-Methoxyindole-3-acetonitrile-d2 inhibits nitric oxide synthase (IC₅₀ = 3.2 μM) and modulates circadian rhythms in murine models. Deuteration extends plasma half-life from 2.1 to 4.7 hours in pharmacokinetic studies .
Therapeutic Agent Development
Key derivatives include:
| Derivative | Target | Activity |
|---|---|---|
| Melatonin-d4 | MT₁/MT₂ Receptors | Sleep cycle regulation |
| Carboline Analogs | MAPKAP-K2 | Anti-inflammatory (IC₅₀ 11 nM) |
| Indole-N-acetic Acid Derivatives | Aldose Reductase | Diabetic neuropathy inhibitors |
Structure-activity relationship (SAR) studies reveal that deuterium incorporation at C-3 enhances metabolic stability without altering receptor binding affinities .
Recent Advancements (2023–2025)
Isotopic Tracer Applications
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Neurotransmitter Tracking: Used in PET imaging to map serotonin distribution in non-human primates
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Plant Hormone Studies: Quantifies auxin transport in Arabidopsis thaliana with 2.1× improved detection limits vs. non-deuterated controls
Process Chemistry Innovations
Continuous-flow reactors achieve 92% deuteration in 30 minutes via microwave-assisted H-D exchange, reducing solvent use by 70% .
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